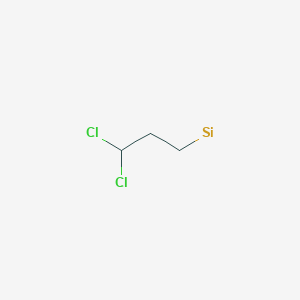
Dichloropropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropropylsilane, also known as dichloro(propyl)silane, is an organosilicon compound with the molecular formula C₃H₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. The compound is characterized by the presence of two chlorine atoms and a propyl group attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Dichloropropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of metallic silicon with hydrogen chloride and propylene in the presence of a copper catalyst. This method yields this compound along with other chlorosilanes . Another method involves the direct synthesis of organodichlorosilanes by reacting metallic silicon with hydrogen chloride and alkenes or alkyl chlorides . Industrial production methods often utilize similar processes, with optimization for higher yields and selectivity.
Analyse Chemischer Reaktionen
Dichloropropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups. For example, reaction with alcohols can produce alkoxysilanes.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include alcohols, water, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dichloropropylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are important in the production of silicones and other materials.
Biology and Medicine: Organosilicon compounds derived from this compound are used in biomedical research, particularly in the development of drug delivery systems and biocompatible materials.
Industry: this compound is used in the production of silane coupling agents, which improve the adhesion between inorganic materials and organic polymers. .
Wirkmechanismus
The mechanism of action of dichloropropylsilane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in this compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom .
Vergleich Mit ähnlichen Verbindungen
Dichloropropylsilane can be compared with other similar compounds, such as dichloroethylsilane and dichloromethylsilane. These compounds share similar structures, with variations in the alkyl group attached to the silicon atom. The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propyl group. Similar compounds include:
Dichloroethylsilane: Contains an ethyl group instead of a propyl group.
Dichloromethylsilane: Contains a methyl group instead of a propyl group .
Eigenschaften
Molekularformel |
C3H5Cl2Si |
|---|---|
Molekulargewicht |
140.06 g/mol |
InChI |
InChI=1S/C3H5Cl2Si/c4-3(5)1-2-6/h3H,1-2H2 |
InChI-Schlüssel |
UHOVGQOCQAKJFI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Si])C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


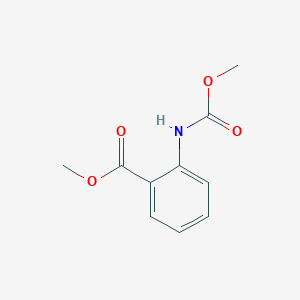
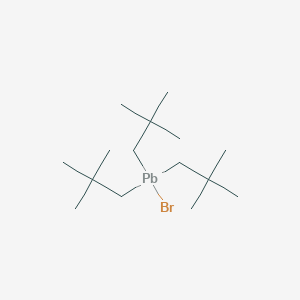
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
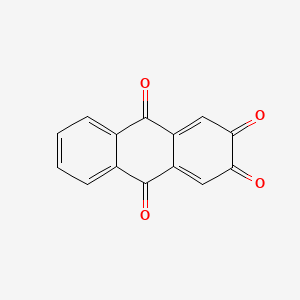


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
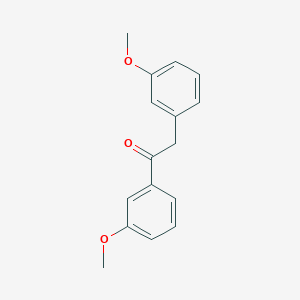
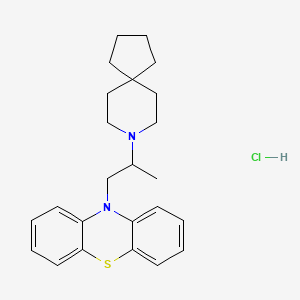
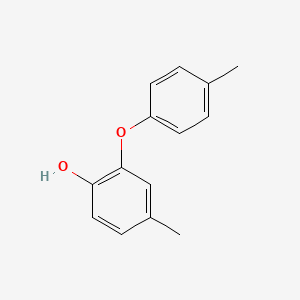
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
